![molecular formula C15H22N2O2 B6642320 3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)
3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as HMP and is a piperidine derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
HMP has shown potential in various scientific research applications. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that HMP inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. HMP has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of HMP is not yet fully understood. However, it is believed that HMP exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. HMP has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
HMP has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, HMP has been shown to have antioxidant activity and to protect against oxidative stress. HMP has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HMP in lab experiments is its relatively low toxicity. HMP has been shown to have low toxicity in animal studies, making it a safer option compared to other anti-cancer agents. However, one of the limitations of using HMP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for HMP research. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its potential use in the treatment of other diseases, such as neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of HMP and to optimize its synthesis and formulation for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. Its anti-cancer and anti-inflammatory properties, along with its low toxicity, make it a potential candidate for cancer therapy and other disease treatments. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and formulation for use in lab experiments and potential therapeutic applications.
Métodos De Síntesis
The synthesis of HMP involves the reaction of 3-hydroxybenzaldehyde with piperidine and 3-chloropropionyl chloride. This reaction produces HMP as a white crystalline solid. Other methods of synthesizing HMP have also been reported, including the use of different starting materials and reaction conditions.
Propiedades
IUPAC Name |
3-[(3-hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-4-5-13(11-14)12-16-8-7-15(19)17-9-2-1-3-10-17/h4-6,11,16,18H,1-3,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAQGHPUYGGYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNCC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[(3-hydroxy-2,2-dimethylcyclobutyl)amino]benzonitrile](/img/structure/B6642241.png)
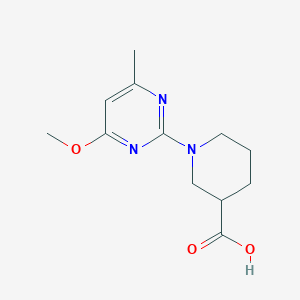
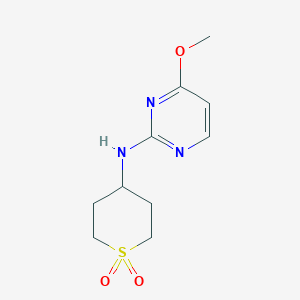
![4-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B6642257.png)
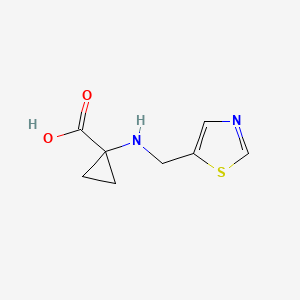

![N-[[1-[(2-chloro-3-fluorophenyl)methyl]triazol-4-yl]methyl]propan-2-amine](/img/structure/B6642265.png)
![2-chloro-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B6642283.png)
![8-methyl-3-(2H-tetrazol-5-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6642284.png)


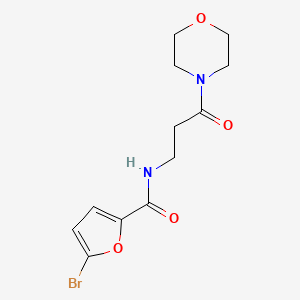
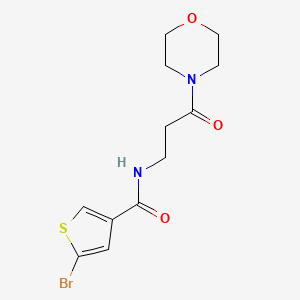
![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)